molecular formula C23H18ClN3O2S B2410790 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide CAS No. 392255-19-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide

Cat. No.: B2410790
CAS No.: 392255-19-5
M. Wt: 435.93
InChI Key: ULCYOQQFCCTUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C23H18ClN3O2S and its molecular weight is 435.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-29-21-11-15-5-3-2-4-14(15)10-18(21)23(28)25-22-19-12-30-13-20(19)26-27(22)17-8-6-16(24)7-9-17/h2-11H,12-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYOQQFCCTUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core and is characterized by its unique structural elements, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4O2SC_{18}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 418.9 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's biological activity.

PropertyValue
Molecular FormulaC18H15ClN4O2S
Molecular Weight418.9 g/mol
StructureThieno[3,4-c]pyrazole core with naphthamide moiety

Anticancer Potential

Research has indicated that compounds containing the thieno[3,4-c]pyrazole moiety exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit key kinases associated with cancer progression, particularly in glioma cells. A study highlighted that certain thieno[2,3-c]pyrazole derivatives demonstrated potent activity against glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in tumor growth and survival .

The biological activity of this compound may involve:

  • Kinase Inhibition : Similar compounds have shown low micromolar activity against kinases such as AKT2/PKBβ, which are implicated in oncogenic signaling pathways .
  • Antioxidant Properties : Some derivatives have been evaluated for their ability to mitigate oxidative stress in biological systems, indicating potential use as protective agents against cellular damage .

Case Studies and Experimental Findings

  • In Vitro Studies : A series of experiments demonstrated that thieno[3,4-c]pyrazole derivatives effectively inhibited the growth of glioma cells while showing reduced toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .
    CompoundCell Line TestedEC50 (µM)Toxicity (Non-Cancerous)
    Thieno Derivative 1U87MG1.5Low
    Thieno Derivative 2C60.8Very Low
  • Antioxidant Activity : In studies involving fish erythrocytes exposed to toxic agents like 4-nonylphenol, thieno[2,3-c]pyrazole compounds significantly reduced cellular damage compared to control groups .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thieno Compound (e.g., 7f)29.1 ± 3.05

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide to minimize by-products?

  • Methodological Answer : The synthesis of thieno[3,4-c]pyrazole derivatives typically involves cyclization and substitution reactions. Key parameters include:
  • Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C) to avoid decomposition of intermediates .
  • Reaction time : Extended reaction times (6–12 hours) for complete conversion, monitored via TLC or HPLC .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the target compound from by-products .
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reaction efficiency for substitution steps .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton integration (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ peak matching calculated mass) .
  • FT-IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can SHELXL be applied to determine the three-dimensional structure and intermolecular interactions of this compound?

  • Methodological Answer :
  • Crystallographic refinement : Use single-crystal X-ray diffraction data with SHELXL to refine atomic coordinates, thermal parameters, and hydrogen bonding. Key steps:

Data collection : At low temperature (e.g., 100 K) to reduce thermal motion .

Structure solution : Direct methods (SHELXS) for phase determination, followed by iterative refinement (SHELXL) .

Validation : Check for residual electron density and R-factors (target: R1<0.05R_1 < 0.05) .

  • Intermolecular analysis : Identify π-π stacking (e.g., between naphthamide and chlorophenyl groups) and hydrogen bonds (e.g., N–H···O) using Mercury or OLEX2 .

Q. What computational methods are effective for analyzing the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., methoxy group as electron-rich) .
  • DFT calculations : B3LYP/6-311G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap for reactivity prediction) .
  • Molecular docking : AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2), with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to detect metabolic instability (e.g., rapid hepatic clearance) .
  • Dose-response studies : Compare IC50_{50} values in cell lines (in vitro) with ED50_{50} in animal models (in vivo), adjusting for plasma protein binding .
  • Metabolite identification : LC-QTOF-MS to track active metabolites (e.g., demethylated or hydroxylated derivatives) contributing to in vivo efficacy .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°CHigher temps reduce by-products
Reaction Time6–12 hoursEnsures complete conversion
SolventDMF/DCMEnhances solubility/reactivity

Q. Table 2. Computational Tools for Electronic Analysis

ToolFunctionalityApplication ExampleReference
MultiwfnESP mappingIdentify reactive sites
Gaussian 09HOMO-LUMO calculationPredict redox behavior
AutoDock VinaMolecular dockingTarget binding simulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.